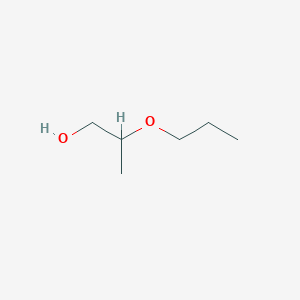
2-Propoxy-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propoxy-1-propanol, also known as propylene glycol monopropyl ether (PGPE), is a colorless liquid with a slight odor. It is a versatile solvent used in various industrial applications, including coatings, inks, cleaners, and adhesives. PGPE is also used as a coupling agent, which helps to improve the compatibility between different substances.
Wirkmechanismus
The mechanism of action of PGPE is not well understood. However, it is believed to act as a solvent and a surfactant, which helps to improve the compatibility between different substances. PGPE is also believed to improve the wetting properties of liquids, which helps to enhance their performance in various applications.
Biochemische Und Physiologische Effekte
PGPE is not known to have any significant biochemical or physiological effects. However, it is important to handle PGPE with care, as it can be harmful if ingested or inhaled. PGPE can cause irritation to the skin, eyes, and respiratory system, and prolonged exposure can lead to more serious health effects.
Vorteile Und Einschränkungen Für Laborexperimente
PGPE has several advantages as a solvent for laboratory experiments. It has a low toxicity and is relatively easy to handle. PGPE is also a good solvent for many organic compounds, which makes it useful for a wide range of applications. However, PGPE has some limitations, including its low boiling point and high vapor pressure, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on PGPE. One area of interest is the development of new applications for PGPE in various fields, including biotechnology, electronics, and energy storage. Another area of interest is the development of new synthesis methods for PGPE that are more efficient and environmentally friendly. Additionally, more research is needed to better understand the mechanism of action of PGPE and its potential health effects.
Synthesemethoden
PGPE is synthesized through the reaction of 2-Propoxy-1-propanol oxide with propanol in the presence of a catalyst. The reaction takes place under controlled conditions, and the resulting product is purified through distillation.
Wissenschaftliche Forschungsanwendungen
PGPE has been extensively studied for its various applications in different fields of science. It is used as a solvent in the preparation of various materials, including polymers, resins, and coatings. PGPE is also used as a surfactant, which helps to reduce the surface tension of liquids and improve their wetting properties. In addition, PGPE is used as a dispersant, which helps to evenly distribute solid particles in a liquid medium.
Eigenschaften
CAS-Nummer |
10215-30-2 |
|---|---|
Produktname |
2-Propoxy-1-propanol |
Molekularformel |
C6H14O2 |
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
2-propoxypropan-1-ol |
InChI |
InChI=1S/C6H14O2/c1-3-4-8-6(2)5-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
PSKIVCBTSGNKBB-UHFFFAOYSA-N |
SMILES |
CCCOC(C)CO |
Kanonische SMILES |
CCCOC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



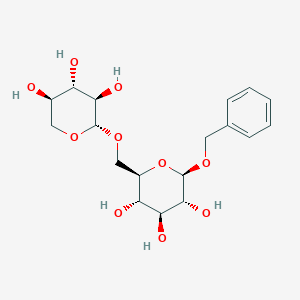
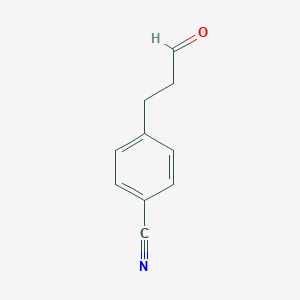
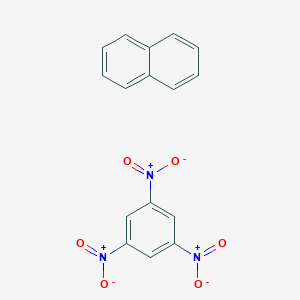
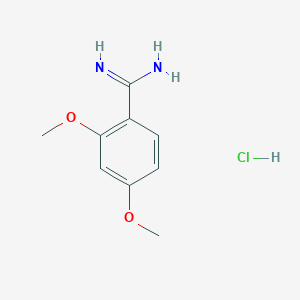
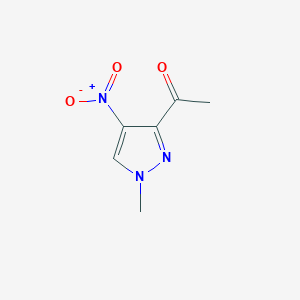
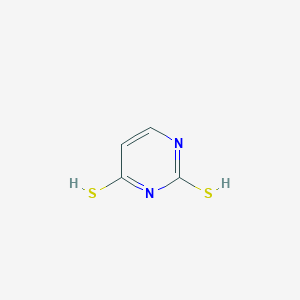
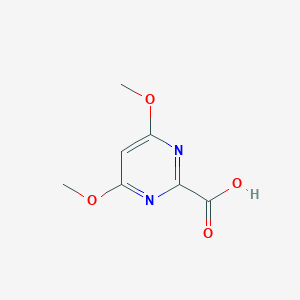
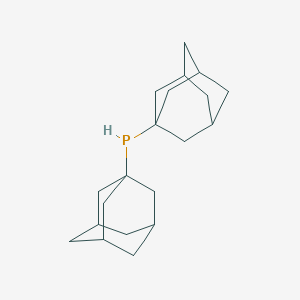
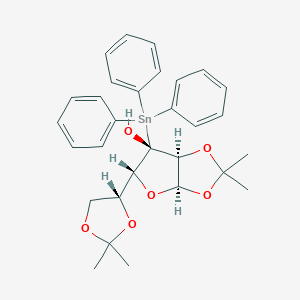
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)

![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)
![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)
![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)